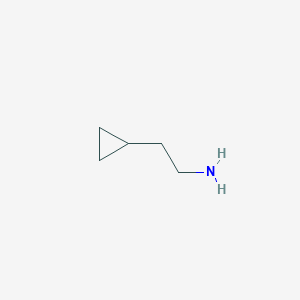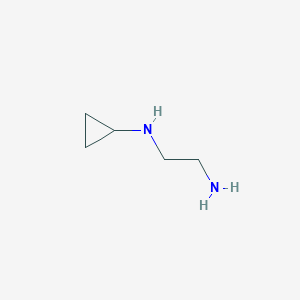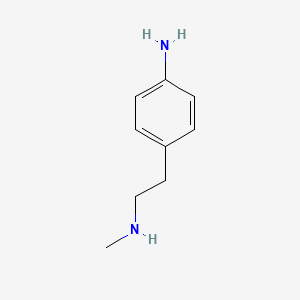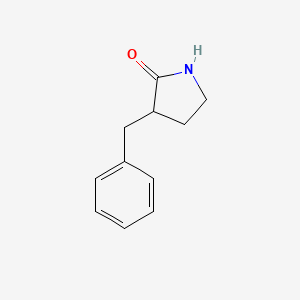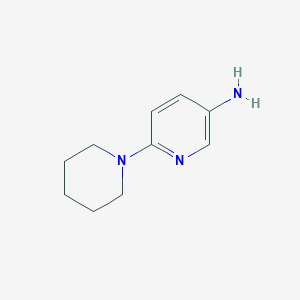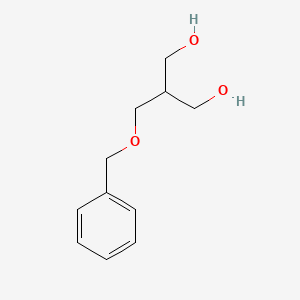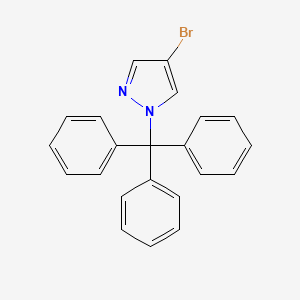
4-溴-1-三苄基-1H-吡唑
概述
描述
4-Bromo-1-trityl-1H-pyrazole is a chemical compound with the molecular formula C22H17BrN2 . It is a pyrazole derivative and is reported to react with titanium tetrachloride to afford binary adducts . It is also used in the synthesis of various pharmaceutical and biologically active compounds, including inhibitors .
Synthesis Analysis
Polyurethanes could be prepared conveniently after blocking the precursor molecule toluene diisocyanate (TDI) with 4-bromo-1H-pyrazole to form blocked toluene diisocyanate (TDI). The blocked adducts were characterized by FTIR, NMR, thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and CHNS analysis .Molecular Structure Analysis
The molecular structure of 4-Bromo-1-trityl-1H-pyrazole consists of three carbon atoms and two nitrogen atoms in adjacent positions. The IUPAC name for this compound is 1-[(4-bromophenyl)-diphenylmethyl]pyrazole .Chemical Reactions Analysis
4-Bromopyrazole is a heteroaryl halide and its cyanation in the presence of palladium catalysts has been reported .Physical And Chemical Properties Analysis
The molecular weight of 4-Bromo-1-trityl-1H-pyrazole is 389.3 g/mol. It has a XLogP3-AA value of 5.7, indicating its lipophilicity. It has no hydrogen bond donors, one hydrogen bond acceptor, and four rotatable bonds .科学研究应用
- Summary of Application : “4-Bromo-1-trityl-1H-pyrazole” is used as a starting material in the synthesis of various chemical compounds .
- Methods of Application : It is used in the synthesis of 1,4’-bipyrazoles . The specific experimental procedures and technical details would depend on the particular synthesis process.
- Results or Outcomes : The outcome of these synthesis processes is the production of new chemical compounds, such as 1,4’-bipyrazoles .
- Summary of Application : Pyrazole derivatives, which include “4-Bromo-1-trityl-1H-pyrazole”, have a wide range of applications in medicinal chemistry and drug discovery .
- Methods of Application : Pyrazole derivatives are synthesized using various strategies and are used as scaffolds in the synthesis of bioactive chemicals .
- Results or Outcomes : The results of these applications are the development of new drugs and treatments .
Chemical Synthesis
Pharmaceutical Research
安全和危害
未来方向
属性
IUPAC Name |
4-bromo-1-tritylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrN2/c23-21-16-24-25(17-21)22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPENTLJGGGSVAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(C=N4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90445567 | |
| Record name | 4-BROMO-1-TRITYL-1H-PYRAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90445567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1-trityl-1H-pyrazole | |
CAS RN |
95162-14-4 | |
| Record name | 4-BROMO-1-TRITYL-1H-PYRAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90445567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

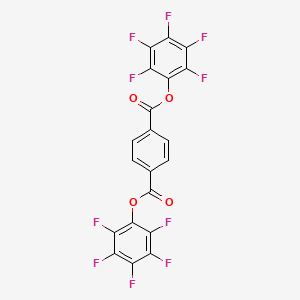
![[3-(Aminomethyl)oxetan-3-yl]methanamine](/img/structure/B1278467.png)
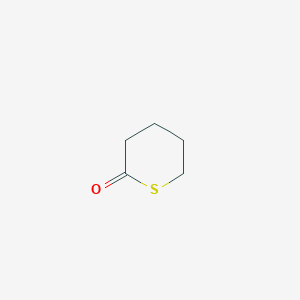
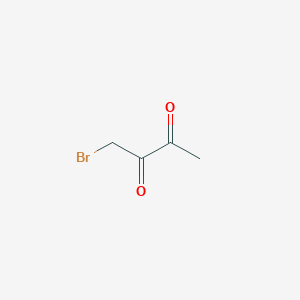
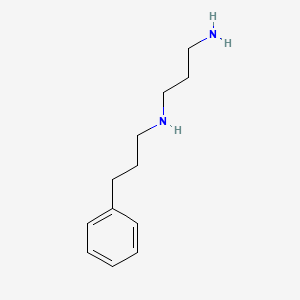
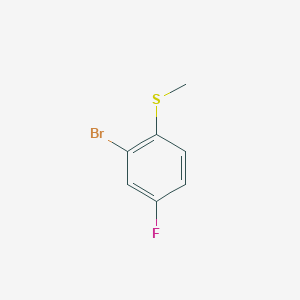
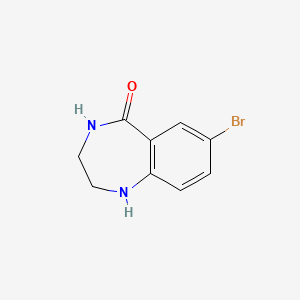
![Cyclopropanecarbonitrile, 1-[(diphenylmethylene)amino]-](/img/structure/B1278478.png)
